![molecular formula C15H17N3O3S B2822670 2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893940-39-1](/img/structure/B2822670.png)
2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
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Overview
Description
Acetamides are a class of organic compounds that share a common functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). They are derived from acetic acid and have the general formula R-CO-NH2 . The compound you mentioned seems to be a complex acetamide with additional functional groups attached.
Synthesis Analysis
The synthesis of complex acetamides often involves the reaction of an acetic acid derivative with an amine or ammonia . The specific synthesis pathway for your compound would depend on the exact structure and the functional groups present .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . The exact structure of your compound would need to be determined experimentally.Chemical Reactions Analysis
The chemical reactions involving acetamides can be quite diverse, depending on the other functional groups present in the molecule. Common reactions include hydrolysis, reduction, and reactions with Grignard reagents .Scientific Research Applications
Computational and Pharmacological Evaluation
Research has investigated the computational and pharmacological potential of related heterocyclic compounds, including their interactions with various targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX). These studies aim to assess the compounds' toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. For example, certain derivatives have shown binding and moderate inhibitory effects across these assays, with notable affinity and potential in analgesic and anti-inflammatory applications (Faheem, 2018).
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. Their structures and the effect of hydrogen bonding on self-assembly processes were explored. Additionally, these complexes demonstrated significant in vitro antioxidant activity, showcasing their potential in medicinal chemistry and materials science (Chkirate et al., 2019).
Anticancer and Antiviral Activities
Synthesis and evaluation of new 2-pyrazoline-substituted 4-thiazolidinones have been carried out, with some compounds showing selective inhibition of leukemia cell lines and high activity against specific virus strains. This highlights the potential of these derivatives in developing new therapeutic agents for cancer and viral infections (Havrylyuk et al., 2013).
Chemoselective Acetylation in Drug Synthesis
Chemoselective monoacetylation of amino groups, as demonstrated in related compounds, has been studied for the synthesis of intermediates in antimalarial drugs. This work emphasizes the role of enzymatic catalysis in achieving selective reactions, pivotal for medicinal chemistry and drug development (Magadum & Yadav, 2018).
Corrosion Inhibition
The application of pyrazoline derivatives in corrosion inhibition, particularly for protecting steel in acidic environments, has been explored. These compounds exhibit excellent inhibition efficiency, demonstrating their potential in industrial applications where corrosion resistance is critical (Lgaz et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s possible that the compound could interact with its targets by binding to active sites, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Based on its structure, it’s plausible that it could be involved in pathways related to signal transduction, enzymatic reactions, or cellular metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
properties
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-7-14(19)16-15-12-8-22-9-13(12)17-18(15)10-3-5-11(21-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXDOKWKALTQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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